An In-depth Technical Guide to Thiophene-based Ethylamines for Advanced Research
An In-depth Technical Guide to Thiophene-based Ethylamines for Advanced Research
A Note on the Target Compound: This guide addresses the synthesis, properties, and applications of 2-(Thiophen-2-yl)ethylamine (CAS No: 30433-91-1). The initial request for "2-(Thiophen-2-ylsulfanyl)-ethylamine" did not yield a specific CAS number or substantial technical data in publicly available scientific databases, suggesting it is a less common or novel compound. The key structural difference is the linkage between the thiophene ring and the ethylamine moiety: a direct carbon-carbon bond in the documented compound versus a thioether (sulfur) linkage in the requested structure. This guide focuses on the well-characterized and widely utilized analogue to provide a robust and data-supported resource for researchers.
Introduction to 2-(Thiophen-2-yl)ethylamine: A Versatile Heterocyclic Building Block
2-(Thiophen-2-yl)ethylamine, also known as 2-thiopheneethylamine, is an aromatic amine that has garnered significant attention in medicinal chemistry and materials science.[1] Its structure, which features a thiophene ring attached to an ethylamine group, makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[2] The thiophene moiety, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established pharmacophore in drug discovery, often serving as a bioisostere for a benzene ring.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 2-(Thiophen-2-yl)ethylamine for professionals in drug development and scientific research.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe use in a research setting.
Table 1: Physicochemical Properties of 2-(Thiophen-2-yl)ethylamine
| Property | Value |
| CAS Number | 30433-91-1 |
| Molecular Formula | C₆H₉NS[4] |
| Molecular Weight | 127.21 g/mol [1][4] |
| Appearance | Colorless to yellow liquid[5] |
| Boiling Point | 200-201 °C at 750 mmHg (lit.)[1][5] |
| Density | 1.087 g/mL at 25 °C (lit.)[1][5] |
| Refractive Index | n20/D 1.551 (lit.)[1][5] |
| SMILES String | NCCc1cccs1 |
| InChI Key | HVLUYXIJZLDNIS-UHFFFAOYSA-N[4] |
Safety and Handling
2-(Thiophen-2-yl)ethylamine is classified as harmful and an irritant.[5] Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, should be worn when handling this compound. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin, eye, and respiratory irritation.[5]
Table 2: GHS Hazard and Precautionary Statements
| Code | Statement |
| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
Synthesis of 2-(Thiophen-2-yl)ethylamine
Several synthetic routes to 2-(Thiophen-2-yl)ethylamine have been reported, with the choice of method often depending on the desired scale, available starting materials, and safety considerations. A common and effective laboratory-scale synthesis involves the reduction of an intermediate oxime.[6]
Synthetic Workflow Diagram
Caption: A common synthetic route to 2-(Thiophen-2-yl)ethylamine.
Detailed Experimental Protocol: Synthesis via Oxime Reduction
This protocol is a composite of established methods for the synthesis of 2-(thiophen-2-yl)ethylamine from 2-thiophene ethanol.[7]
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Oxidation of 2-Thiophene Ethanol to 2-Thiopheneacetaldehyde:
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In a round-bottom flask under an inert atmosphere, suspend a suitable oxidizing agent (e.g., pyridinium chlorochromate, PCC, on a silica gel support) in a dry, non-polar solvent like dichloromethane.
-
Slowly add a solution of 2-thiophene ethanol in the same solvent to the stirred suspension at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the oxidant, and wash the filtrate with water.
-
Concentrate the organic layer to yield crude 2-thiopheneacetaldehyde.
-
-
Formation of 2-Thiopheneacetaldehyde Oxime:
-
Dissolve the crude 2-thiopheneacetaldehyde in ethanol.
-
Slowly add an aqueous solution of hydroxylamine hydrochloride at room temperature and continue to stir for approximately one hour.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain 2-thiopheneacetaldehyde oxime.
-
-
Reduction to 2-(Thiophen-2-yl)ethylamine:
-
In a reaction vessel, dissolve the 2-thiopheneacetaldehyde oxime in a suitable solvent such as tetrahydrofuran.
-
Add a reducing system, for example, a mixture of sodium borohydride (NaBH₄), copper sulfate (CuSO₄), and a solid support like Amberlyst-15 resin, while maintaining a low temperature (e.g., 0°C).
-
After the addition is complete, allow the reaction to warm to room temperature and monitor its progress with TLC.
-
Once the reaction is complete, filter the mixture and add water and ethyl acetate.
-
Separate the organic layer and purify by distillation under reduced pressure to obtain 2-(thiophen-2-yl)ethylamine.
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Applications in Research and Drug Development
The unique chemical structure of 2-(Thiophen-2-yl)ethylamine makes it a valuable precursor in several areas of research and development.
Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. It is a key building block for important drugs used in the treatment of cardiovascular and cerebrovascular diseases.[8][9] Its derivatives have been investigated for a range of therapeutic applications, including:
-
HCV Replication Inhibitors: Used in the synthesis of geldanamycin derivatives that target Hsp90, a protein implicated in HCV replication.[1]
-
Sodium Channel Blockers: A reactant in the synthesis of acylguanidine derivatives with potential as sodium channel blockers.
-
Anti-inflammatory and Antitubercular Agents: Used to create Schiff bases of isatin, which have shown in vitro anti-inflammatory and antitubercular activity.[1]
Materials Science
Beyond pharmaceuticals, 2-(Thiophen-2-yl)ethylamine has applications in the development of advanced materials:
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Functionalization of Carbon Nanotubes: It is suitable for functionalizing multiwall carbon nanotubes (MWCNTs).[1]
-
Hybrid Solar Cells: Investigated as a substitute for the pyridine ligand to improve the performance of poly(3-hexylthiophene)/CdSe hybrid solar cells.[1]
Conceptual Workflow of Applications
Caption: Key application areas of 2-(Thiophen-2-yl)ethylamine.
Conclusion
2-(Thiophen-2-yl)ethylamine is a compound of significant interest due to its versatile reactivity and the inherent biological relevance of the thiophene scaffold. Its role as a key intermediate in the synthesis of pharmaceuticals and advanced materials underscores its importance in both academic and industrial research. A solid understanding of its synthesis, properties, and safe handling procedures is essential for leveraging its full potential in the development of novel chemical entities.
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PubChem. (n.d.). 2-(Thiophen-2-yl)ethan-1-amine Hydroiodide. Retrieved February 26, 2026, from [Link]
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ResearchGate. (n.d.). Yield of (Z)-2-(phenylsulfonyl)-1-(thiophen-2-yl)ethenamine vs. heterogeneous catalyst. Retrieved February 26, 2026, from [Link]
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ChemWhat. (n.d.). Thiophene-2-ethylamine CAS#: 30433-91-1. Retrieved February 26, 2026, from [Link]
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Patsnap. (2013, April 10). Method for synthesizing 2-thiophene ethylamine. Retrieved February 26, 2026, from [Link]
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